DL-Leucylglycyl-DL-phenylalanine

Descripción

The exact mass of the compound DL-Leucylglycyl-DL-phenylalanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DL-Leucylglycyl-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Leucylglycyl-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

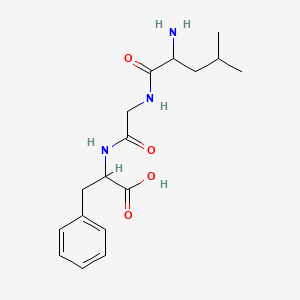

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-11(2)8-13(18)16(22)19-10-15(21)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,22)(H,20,21)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVYYIMVELOXCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297993 |

Source

|

| Record name | DL-LEUCYLGLYCYL-DL-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4294-25-1 |

Source

|

| Record name | 4294-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-LEUCYLGLYCYL-DL-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Physicochemical Profiling of DL-Leucylglycyl-DL-phenylalanine: A Technical Whitepaper

Executive Summary

In the landscape of peptidomimetic drug design and biochemical research, short synthetic peptides serve as critical structural models for understanding enzymatic degradation, receptor binding, and stereochemical optimization. DL-Leucylglycyl-DL-phenylalanine (H-DL-Leu-Gly-DL-Phe-OH) is a synthetic tripeptide characterized by its racemic terminal residues. This whitepaper provides an in-depth technical analysis of its chemical structure, molecular weight, and physicochemical properties, alongside field-proven, self-validating experimental protocols for its synthesis and pharmacokinetic evaluation.

Chemical Structure & Quantitative Properties

DL-Leucylglycyl-DL-phenylalanine is a linear tripeptide composed of three amino acid residues: Leucine (Leu), Glycine (Gly), and Phenylalanine (Phe).

Structural Breakdown

-

N-Terminus (DL-Leucine): An aliphatic, branched-chain amino acid that confers hydrophobicity. The "DL" designation indicates a racemic mixture of both D- and L-enantiomers at the alpha-carbon.

-

Central Spacer (Glycine): As an achiral amino acid lacking a side chain, glycine provides critical conformational flexibility, acting as a hinge between the bulky hydrophobic termini.

-

C-Terminus (DL-Phenylalanine): An aromatic amino acid contributing to pi-pi stacking interactions and deep hydrophobic pocket binding. It is also present as a racemic mixture.

Because the molecule contains two chiral centers (the alpha-carbons of Leu and Phe), the "DL-DL" nomenclature indicates that the synthesized bulk material is a diastereomeric mixture of four distinct stereoisomers: D-Leu-Gly-D-Phe, D-Leu-Gly-L-Phe, L-Leu-Gly-D-Phe, and L-Leu-Gly-L-Phe.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the tripeptide, validated by standard chemical databases[1][2][3].

| Property | Value | Causality / Significance |

| Molecular Weight | 335.40 g/mol | Calculated from the exact isotopic masses of its constituent atoms; critical for MS calibration[1]. |

| Molecular Formula | C₁₇H₂₅N₃O₄ | Represents the condensation of the three amino acids minus two equivalents of water (H₂O)[1]. |

| CAS Registry Number | 4294-25-1 | Unique numerical identifier for cross-referencing in chemical inventories[2]. |

| Monoisotopic Mass | 335.1845 Da | The exact mass of the most abundant isotope, used for high-resolution LC-MS/MS targeting[1]. |

| Topological Polar Surface Area (TPSA) | 122 Ų | Indicates moderate membrane permeability; typical for small peptides[1]. |

Stereochemical Implications in Proteolytic Stability

In drug development, native L-peptides are notoriously susceptible to rapid degradation by endogenous proteases. The strategic incorporation of D-amino acids (as found in the DL-mixture of this tripeptide) is a foundational technique to enhance plasma half-life.

-

Aminopeptidases typically target the N-terminal peptide bond (Leu-Gly).

-

Carboxypeptidases target the C-terminal peptide bond (Gly-Phe).

The presence of D-Leucine and D-Phenylalanine introduces severe steric hindrance, preventing the proteolytic enzymes from adopting the necessary transition state for amide bond hydrolysis.

Proteolytic cleavage sites of the tripeptide and D-enantiomer inhibition.

Experimental Methodology: Solid-Phase Peptide Synthesis (SPPS)

To generate DL-Leucylglycyl-DL-phenylalanine for in vitro assays, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the industry standard.

Causality of the Fmoc Strategy: The selection of the Fmoc (9-fluorenylmethyloxycarbonyl) strategy over the older Boc strategy is dictated by the need for orthogonal deprotection. Fmoc is base-labile (cleaved by piperidine), which preserves the acid-labile linkage of the peptide to the Wang resin until the final global deprotection step with Trifluoroacetic acid (TFA). This prevents premature peptide truncation and improves overall yield.

Step-by-Step SPPS Protocol

-

Resin Preparation: Swell 1.0 g of Fmoc-DL-Phe-Wang resin in Dichloromethane (DCM) for 30 minutes to expand the polymer matrix and maximize reagent access.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 15 minutes. Self-validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in the waste stream to confirm complete deprotection.

-

First Coupling (Glycine): Add 3 equivalents of Fmoc-Gly-OH, activated with HBTU and DIPEA in DMF. Agitate for 45 minutes. The DIPEA acts as a non-nucleophilic base to drive the formation of the active ester without causing racemization.

-

Second Deprotection & Coupling: Repeat Step 2. Then, couple 3 equivalents of Fmoc-DL-Leu-OH using the same activation chemistry.

-

Final Deprotection: Remove the terminal Fmoc group from the Leucine residue using 20% piperidine in DMF.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v) for 2 hours. TIPS (Triisopropylsilane) acts as a carbocation scavenger to prevent side-chain reattachment.

-

Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge, decant, and lyophilize the resulting pellet.

Pharmacokinetic Profiling: Plasma Stability Assay

To evaluate the resistance of DL-Leucylglycyl-DL-phenylalanine to enzymatic degradation, a plasma stability assay coupled with LC-MS/MS is required.

Causality of Quenching: In this protocol, quenching with cold acetonitrile serves a dual mechanistic purpose. First, it instantly denatures plasma proteases, halting degradation at precise timepoints to ensure kinetic accuracy. Second, it precipitates high-molecular-weight plasma proteins, which must be removed via centrifugation to prevent LC column fouling and severe ion suppression during mass spectrometry.

Step-by-Step Assay Protocol

-

Stock Preparation: Dissolve the lyophilized tripeptide in DMSO to create a 1 mM stock solution.

-

Matrix Spiking: Pre-warm pooled human plasma to 37°C. Spike the peptide stock into the plasma to achieve a final concentration of 10 µM (ensure final DMSO concentration is <1% to prevent solvent-induced protein denaturation).

-

Incubation & Sampling: Incubate the mixture at 37°C under gentle agitation. Extract 50 µL aliquots at predefined time points: 0, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled peptide).

-

Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

LC-MS/MS Quantification: Transfer the clear supernatant to autosampler vials. Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode, targeting the parent mass transition of m/z 336.4 [M+H]⁺ to its dominant fragment ions.

LC-MS/MS plasma stability assay workflow for tripeptide quantification.

References

-

Title: DL-Leucylglycyl-DL-phenylalanine | C17H25N3O4 | CID 274161 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

Sources

mechanism of action of DL-Leucylglycyl-DL-phenylalanine in enzymatic pathways

An In-depth Technical Guide on the Core Mechanism of Action of DL-Leucylglycyl-DL-phenylalanine in Enzymatic Pathways

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the tripeptide DL-Leucylglycyl-DL-phenylalanine within enzymatic pathways. As a stereoisomeric mixture, its interactions with peptidases are predicted to be complex, involving differential processing of its constituent enantiomers. This document synthesizes information on the substrate specificities of key peptidases, the influence of D-amino acids on proteolytic resistance, and proposes a series of testable hypotheses regarding the metabolic fate of this tripeptide. Detailed experimental protocols are provided to facilitate the investigation of these hypotheses, aiming to elucidate the peptide's stability, cleavage sites, and potential as a modulator of enzymatic activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of peptide metabolism and therapeutics.

Introduction: The Enigma of a Racemic Tripeptide

The tripeptide DL-Leucylglycyl-DL-phenylalanine is a synthetic peptide whose biological activity and metabolic fate are not yet extensively documented in scientific literature. Its structure, comprising a hydrophobic N-terminal leucine, a central glycine, and a C-terminal aromatic phenylalanine, suggests it could be a substrate for several classes of peptidases. The critical feature of this molecule is the "DL" designation for both leucine and phenylalanine, indicating that it exists as a racemic mixture of multiple stereoisomers. This chirality introduces significant complexity into its potential interactions with enzymes, which are inherently stereospecific.

Peptides composed exclusively of L-amino acids are typically susceptible to rapid degradation by endogenous proteases.[1] Conversely, the incorporation of D-amino acids is a well-established strategy to enhance peptide stability and prolong their in vivo half-life by rendering them resistant to proteolysis.[1][2] This guide will, therefore, explore the hypothesized mechanism of action of DL-Leucylglycyl-DL-phenylalanine by considering the likely enzymatic pathways for its L-amino acid-containing isomers and the probable resistance to degradation conferred by its D-amino acid-containing counterparts.

Hypothesized Enzymatic Pathways and Stereochemical Considerations

Based on the primary structure of Leucyl-glycyl-phenylalanine, two primary classes of exopeptidases are the most probable catalysts for its hydrolysis: aminopeptidases and carboxypeptidases. The stereochemistry of the N-terminal and C-terminal residues will be the determining factor for enzyme recognition and catalysis.

N-Terminal Cleavage by Leucine Aminopeptidases (LAPs)

Leucine aminopeptidases are metalloenzymes that catalyze the hydrolysis of amino acids from the N-terminus of peptides and proteins, showing a preference for those with hydrophobic N-terminal residues like leucine.[3][4] It is hypothesized that stereoisomers of DL-Leucylglycyl-DL-phenylalanine possessing an N-terminal L-leucine will be recognized as substrates by LAPs.

-

L-Leu-Gly-L-Phe & L-Leu-Gly-D-Phe: These isomers are predicted to be susceptible to cleavage of the N-terminal L-leucine.

-

D-Leu-Gly-L-Phe & D-Leu-Gly-D-Phe: The presence of a D-leucine at the N-terminus is expected to confer resistance to standard L-aminopeptidases.[1][2] However, specialized D-stereospecific aminopeptidases exist that can cleave N-terminal D-amino acids, although these are less common.[5]

C-Terminal Cleavage by Carboxypeptidase A (CPA)

Carboxypeptidase A is a pancreatic metalloexopeptidase that hydrolyzes the peptide bond of C-terminal residues with aromatic or large aliphatic side chains, such as phenylalanine.[6] Therefore, CPA is a likely candidate for the degradation of DL-Leucylglycyl-DL-phenylalanine isomers with a C-terminal L-phenylalanine.

-

L-Leu-Gly-L-Phe & D-Leu-Gly-L-Phe: These isomers are expected to be substrates for CPA, leading to the release of L-phenylalanine.

-

L-Leu-Gly-D-Phe & D-Leu-Gly-D-Phe: The presence of a C-terminal D-phenylalanine is predicted to make these isomers resistant to CPA hydrolysis, as the enzyme's active site is configured to accommodate L-amino acids.[7]

Other Potential Enzymatic Interactions

-

Dipeptidyl Peptidases (DPPs): Some dipeptidyl peptidases, like DPP-IV, cleave N-terminal dipeptides. While DPP-IV has a strong preference for proline or alanine at the P1 position (the second amino acid from the N-terminus), it can hydrolyze other tripeptides, albeit more slowly.[8][9] The inhibitory or substrate potential of DL-Leucylglycyl-DL-phenylalanine for DPPs would likely be low but cannot be entirely ruled out without empirical testing.

-

Endopeptidases: While less likely for a short tripeptide, endopeptidases that recognize specific internal sequences could potentially cleave the peptide bond between leucine and glycine or glycine and phenylalanine. For instance, some bacterial enzymes have been shown to hydrolyze the Leu-Gly bond in specific contexts.[10]

The overall mechanism is likely a complex interplay of these pathways, with the D-amino acid-containing isomers persisting longer and potentially having distinct biological activities or acting as competitive inhibitors of the enzymes that process the L-isomers.

Diagram of Hypothesized Enzymatic Pathways

Caption: Hypothesized enzymatic processing of DL-Leucylglycyl-DL-phenylalanine stereoisomers.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of in vitro experiments are necessary. These protocols are designed to be self-validating systems, providing a clear rationale for each step.

Protocol 1: General Enzyme Kinetics Assay

Objective: To determine if DL-Leucylglycyl-DL-phenylalanine or its separated stereoisomers act as substrates or inhibitors for candidate peptidases (e.g., Leucine Aminopeptidase, Carboxypeptidase A).

Materials:

-

Purified Leucine Aminopeptidase (porcine kidney)[3]

-

Purified Carboxypeptidase A (bovine pancreas)[11]

-

DL-Leucylglycyl-DL-phenylalanine and/or separated stereoisomers

-

Chromogenic substrate: L-Leucine-p-nitroanilide (for LAP)[12][13], Hippuryl-L-phenylalanine (for CPA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 for CPA; 75 mM Triethanolamine-HCl, pH 8.4 for LAP)[3]

-

96-well microplate reader

-

Incubator

Methodology:

-

Enzyme and Substrate Preparation: Prepare stock solutions of enzymes, the tripeptide, and chromogenic substrates in the appropriate assay buffer.

-

Assay Setup (Substrate Test): a. In a 96-well plate, add increasing concentrations of DL-Leucylglycyl-DL-phenylalanine to wells containing the assay buffer. b. Initiate the reaction by adding a fixed concentration of the enzyme (e.g., LAP). c. Monitor the increase in absorbance at 405 nm (for p-nitroanilide release) over time at a constant temperature (e.g., 37°C).[12] d. A time-dependent increase in absorbance indicates that the tripeptide is a substrate.

-

Assay Setup (Inhibition Test): a. In a 96-well plate, add a fixed concentration of the chromogenic substrate and increasing concentrations of DL-Leucylglycyl-DL-phenylalanine to wells containing the assay buffer. b. Initiate the reaction by adding a fixed concentration of the enzyme. c. Monitor the rate of chromogenic product formation. d. A decrease in the reaction rate in the presence of the tripeptide suggests it is an inhibitor.

-

Data Analysis: a. For substrates, plot the initial reaction velocity against the tripeptide concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. b. For inhibitors, determine the mode of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki) using Lineweaver-Burk or Dixon plots.

Protocol 2: LC-MS/MS for Cleavage Site Identification

Objective: To identify the specific peptide bonds cleaved by the enzymes and to confirm the identity of the hydrolysis products.

Materials:

-

Products from the enzyme kinetics assay (Protocol 1)

-

LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

-

C18 reverse-phase HPLC column

-

Solvents: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

Methodology:

-

Sample Preparation: Stop the enzymatic reaction at various time points by adding a quenching solution (e.g., 1% trifluoroacetic acid).

-

LC Separation: Inject the quenched reaction mixture onto the C18 column. Elute the peptides and their fragments using a gradient of solvent B.

-

MS/MS Analysis: a. Acquire full scan mass spectra to identify the molecular weights of the parent tripeptide and its potential fragments (e.g., Leu-Gly, Gly-Phe, Leu, Phe). b. Perform tandem mass spectrometry (MS/MS) on the detected ions to obtain fragmentation patterns, which will confirm the amino acid sequence of the products.

-

Data Interpretation: Compare the masses and fragmentation patterns of the detected species with the theoretical masses of the expected hydrolysis products. This will unequivocally identify the cleavage site.

Experimental Workflow for Mechanistic Analysis

Caption: A streamlined workflow for the experimental investigation of the tripeptide's mechanism.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical kinetic parameters for the interaction of different stereoisomers of Leucyl-glycyl-phenylalanine with Carboxypeptidase A and Leucine Aminopeptidase. These values are for illustrative purposes to guide experimental expectations.

| Stereoisomer | Enzyme | Predicted Interaction | Km (mM) | kcat (s-1) | Ki (mM) |

| L-Leu-Gly-L-Phe | Carboxypeptidase A | Substrate | 0.5 - 2.0 | 50 - 150 | - |

| Leucine Aminopeptidase | Substrate | 0.2 - 1.0 | 80 - 200 | - | |

| L-Leu-Gly-D-Phe | Carboxypeptidase A | Resistant/Inhibitor | - | ~0 | 1.0 - 5.0 |

| Leucine Aminopeptidase | Substrate | 0.2 - 1.0 | 70 - 180 | - | |

| D-Leu-Gly-L-Phe | Carboxypeptidase A | Substrate | 0.6 - 2.5 | 40 - 120 | - |

| Leucine Aminopeptidase | Resistant/Inhibitor | - | ~0 | 0.8 - 4.0 | |

| D-Leu-Gly-D-Phe | Carboxypeptidase A | Resistant/Inhibitor | - | ~0 | 1.5 - 6.0 |

| Leucine Aminopeptidase | Resistant/Inhibitor | - | ~0 | 1.2 - 5.0 |

Conclusion and Future Directions

The is predicted to be a complex process governed by the stereochemistry of its N- and C-terminal residues. Isomers containing L-leucine and L-phenylalanine are likely to be hydrolyzed by leucine aminopeptidases and carboxypeptidase A, respectively. In contrast, isomers containing D-amino acids are expected to be resistant to these common peptidases, potentially acting as competitive inhibitors and exhibiting a longer biological half-life.

Future research should focus on the experimental validation of these hypotheses. The separation of the individual stereoisomers will be crucial for a definitive understanding of their respective interactions with peptidases. Furthermore, investigating the activity of this tripeptide mixture in cell-based assays and in vivo models will provide insights into its overall biological effect, which will be a composite of the degradation of its L-isomers and the persistence of its D-isomers. This line of inquiry could reveal novel applications for such racemic peptide mixtures in drug development, where controlled degradation and sustained action are desired.

References

-

Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. Biochemistry, 9(22), 4352-4359. [Link]

-

Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. Biochemistry, 9(22), 4352-4359. [Link]

-

Grzonka, Z., et al. (2010). Unusual activity pattern of leucine aminopeptidase inhibitors based on phosphorus containing derivatives of methionine and norleucine. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 549-555. [Link]

-

Ghuysen, J. M., et al. (1995). Breakdown of the stereospecificity of DD-peptidases and beta-lactamases with thiolester substrates. Biochemical Journal, 309(Pt 2), 577–583. [Link]

-

Wikipedia. (n.d.). D-stereospecific aminopeptidase. Retrieved from [Link]

-

Taylor, A. (1993). Leucine aminopeptidases: diversity in structure and function. Biology of the Cell, 78(1-2), 1-10. [Link]

-

George, S., et al. (2020). Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases. Applied Microbiology and Biotechnology, 104(11), 4715-4726. [Link]

-

Lipscomb, W. N. (1970). A Mechanism of Action for Carboxypeptidase A. Proceedings of the National Academy of Sciences, 67(4), 1799-1803. [Link]

-

Sentandreu, E., et al. (2019). Hydrophobic interactions at subsite S1′ of human dipeptidyl peptidase IV contribute significantly to the inhibitory effect of tripeptides. PeerJ, 7, e7899. [Link]

-

Mentlein, R. (2013). Dipeptidyl Peptidase IV and Its Inhibitors: Therapeutics for Type 2 Diabetes and What Else? Vitamins and Hormones, 93, 133-167. [Link]

-

Wikipedia. (n.d.). Carboxypeptidase A. Retrieved from [Link]

-

Gu, Y., et al. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. Molecules, 28(23), 7954. [Link]

-

Putman, J. I., et al. (2025). Kinetic investigation on D-amino acid containing peptides and carboxypeptidase Y. ResearchGate. [Link]

-

Nonaka, T., et al. (2014). Inhibitory effect of collagen-derived tripeptides on dipeptidylpeptidase-IV activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 212-216. [Link]

-

Nonaka, T., et al. (2014). Inhibitory effect of collagen-derived tripeptides on dipeptidylpeptidase-IV activity. ResearchGate. [Link]

-

Geoghegan, K. F., et al. (1986). Hydrolysis of Peptides by Carboxypeptidase A: Equilibrium Trapping of the ES2 Intermediate. Biochemistry, 25(15), 4203–4208. [Link]

-

Al-Haggar, M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 6989. [Link]

-

Lenci, E., et al. (2018). Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. ACS Omega, 3(10), 14358-14365. [Link]

-

Mäkinen, K. K., et al. (1989). Hydrolysis of the Leu-Gly bond of phenylbenzyl-oxycarbonyl-L-Pro-L-Leu-Gly-L-Pro-D-Arg (a substrate of microbial collagenase) by tre-ponemes isolated from the subgingival plaque of periodontitis patients. ResearchGate. [Link]

-

Arima, J., et al. (2009). Alteration of Leucine Aminopeptidase from Streptomyces septatus TH-2 to Phenylalanine Aminopeptidase by Site-Directed Mutagenesis. Applied and Environmental Microbiology, 75(2), 485-491. [Link]

-

Jadot, M., et al. (1984). Intralysosomal hydrolysis of glycyl-L-phenylalanine 2-naphthylamide. Biochemical Journal, 219(3), 965–970. [Link]

-

Yuli, I., & Snyderman, R. (1986). Extensive hydrolysis of N-formyl-L-methionyl-L-leucyl-L-[3H] phenylalanine by human polymorphonuclear leukocytes. A potential mechanism for modulation of the chemoattractant signal. The Journal of Biological Chemistry, 261(10), 4902-4908. [Link]

-

da Silva, R. G., et al. (2023). Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. Biochemistry, 62(21), 2977-2991. [Link]

-

Makam, P., et al. (2019). Non-proteinaceous hydrolase comprised of a phenylalanine metallo-supramolecular amyloid-like structure. Nature Catalysis, 2(11), 977-985. [Link]

-

Berg, T. O., et al. (1991). Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles. Biochemical Journal, 276(Pt 1), 249–254. [Link]

-

Pinheiro, C., et al. (2020). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Molecules, 26(1), 103. [Link]

-

Kim, J. H., et al. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Applied Sciences, 11(11), 5220. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. D-stereospecific aminopeptidase - Wikipedia [en.wikipedia.org]

- 6. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 亮氨酸氨基肽酶,微粒体 来源于猪肾脏 Type IV-S, ammonium sulfate suspension, 10-40 units/mg protein (Bradford) | Sigma-Aldrich [sigmaaldrich.com]

- 13. scbt.com [scbt.com]

An In-depth Technical Guide to the Thermodynamic Binding Properties of DL-Leucylglycyl-DL-phenylalanine

This guide provides a comprehensive framework for characterizing the thermodynamic binding properties of the tripeptide DL-Leucylglycyl-DL-phenylalanine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, offering in-depth rationale for experimental design and data interpretation. We will explore the core thermodynamic principles governing molecular interactions and detail the application of key analytical techniques, with a primary focus on Isothermal Titration Calorimetry (ITC).

Foundational Principles: The Thermodynamics of Molecular Recognition

The interaction between a ligand, such as DL-Leucylglycyl-DL-phenylalanine, and its binding partner is governed by fundamental thermodynamic principles.[1] Understanding these principles is crucial for elucidating the mechanism of action and for the rational design of therapeutic agents.[2][3] The binding process is characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), which are related by the equation:

ΔG = ΔH - TΔS

where T is the absolute temperature.

-

Gibbs Free Energy (ΔG) represents the overall energy change of a system during binding and determines the spontaneity of the interaction.[3] A negative ΔG indicates a spontaneous binding event. The binding affinity, often expressed as the dissociation constant (Kd), is logarithmically related to the Gibbs free energy.[4]

-

Enthalpy (ΔH) reflects the change in heat content of the system upon binding.[5] A negative ΔH (exothermic) indicates the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the peptide and its target.[1][6] Conversely, a positive ΔH (endothermic) suggests that the breaking of existing bonds (e.g., with solvent molecules) requires more energy than is released by the new interactions.

-

Entropy (ΔS) is a measure of the change in the randomness or disorder of the system upon binding.[7] A positive ΔS is favorable and can be driven by the release of ordered solvent molecules (like water) from the binding surfaces, a phenomenon known as the hydrophobic effect.[6] A negative ΔS is unfavorable and can result from the loss of conformational freedom of the peptide and its binding partner as they form a structured complex.[1]

The balance between enthalpy and entropy, known as enthalpy-entropy compensation, often dictates the nature of the binding interaction.[2][8] Some interactions are primarily enthalpy-driven, relying on strong, specific contacts, while others are entropy-driven, benefiting from the hydrophobic effect.[6][9]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the simultaneous determination of the binding affinity (Ka, the association constant, which is the reciprocal of Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[5] From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.[5]

ITC Experimental Workflow

The following diagram illustrates the typical workflow for an ITC experiment designed to characterize the binding of DL-Leucylglycyl-DL-phenylalanine to a target protein.

Caption: Enthalpy-Entropy Compensation Plot.

Conclusion

A thorough understanding of the thermodynamic driving forces behind the binding of DL-Leucylglycyl-DL-phenylalanine is essential for its development as a potential therapeutic or research tool. Isothermal Titration Calorimetry, as detailed in this guide, provides a direct and comprehensive method for obtaining this critical information. By integrating ITC data with kinetic data from techniques like SPR and structural insights from computational modeling, a complete picture of the molecular recognition process can be achieved. This multi-faceted approach enables the rational optimization of binding affinity and specificity, accelerating the journey from initial discovery to functional application.

References

- Interplay of entropy and enthalpy in peptide binding to zwitterionic phospholipid membranes as revealed from membrane thinning. RSC Publishing.

- Isothermal Titration Calorimetry Measurements of Ni(II) and Cu(II) Binding to His, GlyGlyHis, HisGlyHis, and Bovine Serum Albumin: A Critical Evaluation. Inorganic Chemistry - ACS Publications.

- Structural and Thermodynamic Basis of Protein-Peptide Interactions. Longdom Publishing.

- Enthalpy–entropy compensation in the binding of peptide ligands to human Arc. PMC.

- Thermodynamics of protein-peptide interactions in the ribonuclease S system studied by titration calorimetry. PubMed.

- Entropy–Enthalpy Compensation in Peptide Adsorption on Solid Surfaces: Dependence on Surface Hydration. Langmuir - ACS Publications.

- Isothermal titration calorimetry. Nature Reviews Methods Primers.

- Cross-linking strategies to study peptide ligand-receptor interactions. PubMed.

- Thermodynamic Characterization of the Interaction between a Peptide–Drug Complex and Serum Proteins. Langmuir - ACS Publications.

- Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. MDPI.

- Revealing secrets of material specific peptide binding: From advanced NMR analysis to computational process modeling. Project Proposal.

- Enthalpy versus entropy. Practical Fragments.

- Mechanism of interactions between egg protein–derived tri-peptides and cellular membrane by molecular dynamic simulation and isothermal titration calorimetry. International Journal of Food Science and Technology.

- PepBinding: A Workflow for Predicting Peptide Binding Structures by Combining Peptide Docking and Peptide Gaussian Accelerated Molecular Dynamics Simulations. The Journal of Physical Chemistry B - ACS Publications.

- Thermodynamics of fusion peptide-membrane interactions. PubMed.

- Binding Affinity, Gibbs Free Energy, And Intramolecular Energy Explained for Drug Discovery. Neurosnap AI.

- Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools. MDPI.

- General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Analytical Chemistry - ACS Publications.

- Thermodynamics of peptide dimer formation. AIP Publishing.

- Estimation of Absolute Binding Free Energies for Drugs That Bind Multiple Proteins. ChemRxiv.

- Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin. PubMed.

- Demystifying the thermodynamics of ligand binding. Oxford Protein Informatics Group.

- Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry.

- Specific binding sites on human phagocytic blood cells for Gly-Leu-Phe and Val-Glu-Pro-Ile-Pro-Tyr, immunostimulating peptides from human milk proteins. PubMed.

- Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. PMC.

- Application of Isothermal Titration Calorimetry for Characterizing Thermodynamic Parameters of Biomolecular Interactions: Peptide Self-Assembly and Protein Adsorption Case Studies. Biomacromolecules - ACS Publications.

- Gibbs energy calculation for a membrane-peptide system?. ResearchGate.

Sources

- 1. longdom.org [longdom.org]

- 2. mdpi.com [mdpi.com]

- 3. neurosnap.ai [neurosnap.ai]

- 4. Demystifying the thermodynamics of ligand binding | Oxford Protein Informatics Group [blopig.com]

- 5. zaguan.unizar.es [zaguan.unizar.es]

- 6. Practical Fragments: Enthalpy versus entropy [practicalfragments.blogspot.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Interplay of entropy and enthalpy in peptide binding to zwitterionic phospholipid membranes as revealed from membrane thinning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies of DL-Leucylglycyl-DL-phenylalanine (LGF)

Executive Summary

DL-Leucylglycyl-DL-phenylalanine (commonly abbreviated as LGF or H-DL-Leu-Gly-DL-Phe-OH) is a synthetic tripeptide utilized extensively as a model compound in biophysical chemistry, peptide kinetics, and structural biology. Comprising a non-polar aliphatic leucine, an achiral glycine spacer, and an aromatic phenylalanine, LGF presents a unique amphiphilic topology. This whitepaper synthesizes the physicochemical properties of LGF and outlines field-proven, self-validating protocols for its application in acid hydrolysis kinetics, solid-state NMR structural determination, and chiral chromatography.

Fundamental Physicochemical Properties

The physical and chemical behavior of LGF is governed by its zwitterionic backbone and the steric bulk of its terminal side chains. Table 1 summarizes its core quantitative data.

Table 1: Physicochemical Properties of DL-Leucylglycyl-DL-phenylalanine

| Property | Value | Scientific Rationale / Causality |

| CAS Number | 4294-25-1 | Standardized chemical identifier[1]. |

| Molecular Formula | C₁₇H₂₅N₃O₄ | Confirms the condensation of three amino acids[1]. |

| Molecular Weight | 335.40 g/mol | Utilized for precise molarity calculations in kinetic assays[2][3]. |

| Melting Point | 235 °C | High melting point indicates a rigid, highly ordered crystalline lattice driven by extensive intermolecular hydrogen bonding between the peptide bonds and zwitterionic termini[3]. |

| Boiling Point | 635.7 ± 55.0 °C (Predicted) | Theoretical value; peptides typically degrade before boiling due to thermal cleavage of the amide bonds[3]. |

| Density | 1.188 ± 0.06 g/cm³ (Predicted) | Reflects the tight molecular packing of the hydrophobic side chains in the solid state[3]. |

| pKa | 3.48 ± 0.10 (Predicted) | Represents the dissociation of the C-terminal carboxylic acid. The N-terminal amine typically exhibits a pKa ~8.0, making the molecule zwitterionic at physiological pH[3]. |

| Storage Temperature | -15 °C | Sub-zero storage prevents ambient moisture-induced hydrolysis and microbial degradation[3]. |

Chemical Kinetics: Acid Hydrolysis Dynamics

LGF serves as an ideal substrate for studying the parallel and consecutive reactions of peptide bond cleavage. In seminal kinetic studies, it was observed that the hydrolysis of LGF in strong acid is highly asymmetric[4].

Mechanistic Causality: The C-terminal peptide bond (Gly-Phe) cleaves 4 to 5 times faster than the N-terminal bond (Leu-Gly)[4]. This rate differential is driven by steric hindrance. The bulky isobutyl group of the N-terminal leucine shields the adjacent Leu-Gly amide carbonyl from nucleophilic attack by water molecules. Conversely, the Gly-Phe bond is highly accessible because the adjacent glycine residue lacks a side chain, lowering the activation energy required for hydrolysis[4].

Kinetic pathway of DL-Leucylglycyl-DL-phenylalanine acid hydrolysis.

Protocol 1: Self-Validating Acid Hydrolysis Kinetic Assay

Objective: To quantify the pseudo-first-order rate constants of LGF cleavage.

-

Reagent Preparation: Dissolve LGF in 2 N HCl to a final concentration of 10 mM. Causality: High acid concentration ensures the reaction is pseudo-first-order with respect to the peptide, simplifying the kinetic rate equations[4].

-

Thermal Incubation: Seal the solution in a glass ampoule and incubate at precisely 55.65 °C. Causality: This specific temperature provides a measurable reaction rate over 30 hours without causing instantaneous thermal degradation of the intermediate dipeptides[4].

-

Sampling & Quenching: Extract 100 µL aliquots at 2-hour intervals. Immediately quench the reaction by neutralizing with 2 N NaOH to pH 7.0 to halt acid-catalyzed cleavage.

-

Internal Validation (Mass Balance Check): Quantify the concentrations of intact LGF, dipeptides, and free amino acids using an amino acid analyzer. Apply the mass balance equation: Initial [LGF] = [Leu] + [Gly-Phe] + [Leu-Gly] + Intact [LGF]. Validation: If the sum deviates by >3%, it indicates the formation of unwanted diketopiperazine side-reactions, and the assay must be discarded[4].

Structural Biology: Solid-State NMR Applications

LGF is utilized to calibrate advanced solid-state NMR techniques, specifically carbon-observed, deuterium-dephased PM5-REDOR (Rotational-Echo Double-Resonance). This technique measures peptide backbone torsion angles (φ, ψ)[5].

Mechanistic Causality: Lyophilized LGF initially exhibits broad NMR spectral linewidths due to high conformational dispersion (amorphous packing). By subjecting the sample to controlled hydration, a small fraction of the peptides gains mobility, which catalyzes a structural rearrangement of the bulk peptide into a highly ordered crystalline state. This eliminates homonuclear ¹³C spin interactions, drastically narrowing the linewidths and allowing for precise measurement of dipolar couplings to extract torsion angles[5].

Solid-state PM5-REDOR NMR workflow for LGF torsion angle measurement.

Protocol 2: Isotopic Enrichment and PM5-REDOR NMR Workflow

Objective: To determine the backbone torsion angles of LGF in the solid state.

-

Isotopic Labeling: Synthesize LGF with ²H enrichment at the α-position of the Glycine residue and ¹³C enrichment at the adjacent carbonyl carbons. Causality: Deuterium acts as a spin-1 dephasing agent. Glycine is chosen because its lack of a side chain minimizes steric interference during solid-state packing[5].

-

Controlled Hydration: Lyophilize the sample, then expose it to a 95% relative humidity environment for 48 hours.

-

Internal Validation (Linewidth Assessment): Acquire a standard ¹³C CP-MAS spectrum. Validation: The ¹³C resonance linewidth must drop below 1.5 ppm. If the lines remain broad, conformational dispersion is still present, and hydration must be extended[5].

-

PM5-REDOR Acquisition: Apply phase-modulated deuterium dephasing pulses synchronized with magic-angle spinning. Extract the dipolar coupling constants from the dephasing curve to calculate the (φ, ψ) torsion angles[5].

Chromatographic Resolution of Enantiomers

Because LGF contains two chiral centers (at the Leucine and Phenylalanine residues), it exists as multiple stereoisomers. Resolving these enantiomers is critical for purity validation in drug development.

Mechanistic Causality: Separation is achieved using a chiral stationary phase (e.g., MCI GEL CRS10W). The stationary phase contains chiral selector groups that form transient diastereomeric complexes with the LGF isomers. The D,L and L,D forms of LGF exhibit different spatial affinities and hydrogen-bonding capacities with the stationary phase, leading to differential retention times and baseline resolution[6].

Protocol 3: Chiral HPLC Separation Workflow

Objective: Baseline resolution of LGF stereoisomers.

-

Column Equilibration: Flush an MCI GEL CRS10W chiral column with a mobile phase of 10 mM CuSO₄ in water/methanol (80:20 v/v) at 1.0 mL/min. Causality: Copper(II) ions facilitate ligand-exchange chromatography, creating a ternary complex between the stationary phase, the copper ion, and the peptide enantiomer[6].

-

Internal Validation (System Suitability): Inject a known racemic mixture of D-Leu-Gly-D-Phe and L-Leu-Gly-L-Phe. Validation: Proceed to sample analysis only if the resolution factor (Rs) between the two peaks is ≥ 1.5.

-

Sample Injection & Isocratic Elution: Inject 10 µL of the LGF sample (1 mg/mL). Maintain column temperature at 25 °C to ensure reproducible complexation kinetics[6].

-

Detection: Monitor the eluent via UV absorbance at 254 nm (targeting the aromatic ring of the phenylalanine residue).

References

-

PubChem . "DL-Leucylglycyl-DL-phenylalanine Compound Summary." National Center for Biotechnology Information.[Link]

-

ChemDad . "DL-LEUCYL-GLYCYL-DL-PHENYLALANINE Physical Properties." Chongqing Chemdad Co., Ltd. [Link]

-

Long, D. A., & Truscott, T. G. (1963) . "Peptide Kinetics. Acid hydrolysis of D,L-leucyl-glycyl-D,L-phenylalanine." Transactions of the Faraday Society, 59, 2316-2322.[Link]

-

Sack, I., Balazs, Y. S., Rahimipour, S., & Vega, S. (2001) . "Peptide torsion angle measurements: effects of nondilute spin pairs on carbon-observed, deuterium-dephased PM5-REDOR." Journal of Magnetic Resonance, 148(1), 104-114.[Link]

-

Katoh, H., Ishida, T., Baba, Y., & Kinoshita, H. (1989) . "Resolution of amino acids derivatives, peptides and hydroxy carboxylic acids on MCI GEL CRS10W." Journal of Chromatography A, 473, 241-250.[Link]

Sources

- 1. DL-Leucylglycyl-DL-phenylalanine | C17H25N3O4 | CID 274161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. DL-LEUCYL-GLYCYL-DL-PHENYLALANINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Peptide kinetics. Part 4.—Acid-catalyzed hydrolysis of D, L-leucyl-glycyl-D, L-phenylalanine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. Peptide torsion angle measurements: effects of nondilute spin pairs on carbon-observed, deuterium-dephased PM5-REDOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lib3.dss.go.th [lib3.dss.go.th]

biological role of DL-Leucylglycyl-DL-phenylalanine tripeptides

An In-Depth Technical Guide to the Biological Role of DL-Leucylglycyl-DL-phenylalanine Tripeptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the potential biological roles of DL-Leucylglycyl-DL-phenylalanine, a tripeptide containing a racemic mixture of Leucine and Phenylalanine residues. In the absence of direct, extensive research on this specific molecule, this guide synthesizes foundational principles of tripeptide biochemistry, the distinct properties conferred by D-amino acids, and the known biological activities of its constituent amino acids in both their L- and D-enantiomeric forms. We will explore the pathways of absorption and metabolism, hypothesize potential systemic effects based on the known pharmacology of D-Leucine and DL-Phenylalanine, and provide detailed experimental protocols for researchers seeking to investigate this and similar peptides. This document serves as a foundational resource for scientists in drug discovery and molecular biology, offering both theoretical grounding and practical methodologies.

Introduction: The Significance of Stereochemistry in Peptide Biology

Peptides are fundamental biological molecules, acting as signaling agents, structural components, and therapeutic agents. While the vast majority of endogenous peptides are composed exclusively of L-amino acids, the incorporation of their mirror-image counterparts, D-amino acids, introduces profound changes to their biological properties.[1][2] DL-Leucylglycyl-DL-phenylalanine is a synthetic tripeptide featuring a racemic mixture of two key amino acids: Leucine and Phenylalanine. This unique composition suggests several key areas of biological interest.

The primary advantage conferred by D-amino acids is a significant increase in proteolytic stability.[2][3] Endogenous proteases are stereospecific for L-amino acid peptide bonds, rendering peptides containing D-amino acids highly resistant to degradation.[2] This increased stability can lead to a longer plasma half-life and potentially enhanced therapeutic efficacy. Furthermore, the individual D-amino acids within the peptide can exert their own distinct biological effects.

This guide will deconstruct the biological potential of DL-Leucylglycyl-DL-phenylalanine by first examining its journey through the body—from absorption to metabolism—and then by exploring the specific roles its components are known to play.

Absorption and Metabolism: A Journey Through the Body

The biological activity of any orally administered peptide is contingent upon its ability to be absorbed and resist rapid metabolism.

Intestinal Transport: The Role of Proton-Coupled Oligopeptide Transporters (POTs)

The primary route for the absorption of di- and tripeptides from the small intestine is via the Proton-dependent Oligopeptide Transporter (POT) family, also known as the Solute Carrier 15 (SLC15) family.[4][5][6][7][8]

-

PepT1 (SLC15A1): This is the predominant transporter in the apical membrane of intestinal epithelial cells.[8][9][10] It is a high-capacity, low-affinity transporter, responsible for absorbing the bulk of dietary di- and tripeptides.[8][10] PepT1 is notably promiscuous, accepting a vast array of di- and tripeptides irrespective of their side-chain composition.[8][11] This transport is an active process, driven by an inwardly directed proton gradient.[5][8]

-

PepT2 (SLC15A2): This is a high-affinity, low-capacity transporter found primarily in the kidney, where it is involved in the reabsorption of peptides from renal filtrate, but also in other tissues like the brain.[8][10][11][12]

Given the structure of DL-Leucylglycyl-DL-phenylalanine as a tripeptide, it is highly probable that it is a substrate for PepT1 and would be actively transported across the intestinal epithelium.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [label="Fig. 1: Intestinal absorption of tripeptides.", shape=plaintext]

Intracellular Fate and Systemic Distribution

Once inside the enterocyte, tripeptides can follow two main paths:

-

Intracellular Hydrolysis: A significant portion of absorbed tripeptides is rapidly broken down into their constituent amino acids by intracellular peptidases.[13] These amino acids then enter the bloodstream.

-

Transepithelial Transport: A fraction of the tripeptide may escape hydrolysis and be transported intact across the basolateral membrane into the bloodstream.

The presence of D-amino acids in DL-Leucylglycyl-DL-phenylalanine likely renders it more resistant to these intracellular peptidases, increasing the probability of the intact tripeptide reaching systemic circulation.

Postulated Biological Roles and Mechanisms of Action

The potential biological activities of DL-Leucylglycyl-DL-phenylalanine can be inferred from the known effects of its D-amino acid components.

Neurological and Analgesic Effects of D-Phenylalanine

DL-Phenylalanine (DLPA) is marketed as a nutritional supplement for its purported analgesic and antidepressant activities.[14][15]

-

Analgesic Activity: The D-enantiomer, D-phenylalanine, is believed to exert its primary effect by inhibiting enzymes such as carboxypeptidase A and enkephalinase, which are responsible for the degradation of endorphins.[16][17] Endorphins are the body's endogenous opioids, acting as natural painkillers. By slowing their breakdown, D-phenylalanine may prolong their analgesic effects.[15][17]

-

Antidepressant Activity: The L-enantiomer, L-phenylalanine, serves as a precursor for the synthesis of key neurotransmitters, including dopamine and norepinephrine.[14][18] Elevated levels of these catecholamines are thought to contribute to an antidepressant effect.[14]

The DL-phenylalanine component of the tripeptide could therefore potentially offer both pain-modulating and mood-influencing properties.

dot graph G { bgcolor="#FFFFFF" node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} caption [label="Fig. 2: Analgesic mechanism of D-Phenylalanine.", shape=plaintext]

Neuromodulatory Potential of D-Leucine

Recent research has uncovered a surprising and potent role for D-Leucine.

-

Anti-seizure Activity: Studies in mouse models have demonstrated that D-leucine has potent anti-seizure effects, even at very low concentrations.[19][20] This effect is more pronounced than that of its L-enantiomer.[19] While the exact mechanism is still under investigation, it may be related to cellular responses to mild hypoglycemia.[20]

The incorporation of D-leucine into the tripeptide backbone could confer novel neuromodulatory activities, making it a candidate for investigation in the context of neurological disorders.

Methodologies for Investigation

For researchers aiming to validate the hypothesized biological roles of DL-Leucylglycyl-DL-phenylalanine, a multi-tiered experimental approach is necessary.

In Vitro Intestinal Permeability Assessment

The Caco-2 cell line, a human colon adenocarcinoma cell line, is the gold standard for in vitro prediction of intestinal drug absorption.[21] When cultured on semi-permeable membranes, these cells differentiate to form a monolayer that morphologically and functionally resembles the small intestinal epithelium, expressing key transporters like PepT1.[21][22][23]

Protocol: Caco-2 Transepithelial Transport Assay

-

Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them onto Transwell® permeable supports at a density of 2 x 10^5 cells/cm^2.[21]

-

Monolayer Differentiation: Maintain the cultures for 21-25 days to allow for full differentiation into a polarized monolayer.

-

Integrity Check: Before the experiment, confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 6.0 for the apical side, pH 7.4 for the basolateral side).

-

Add the test compound (DL-Leucylglycyl-DL-phenylalanine) to the apical (AP) chamber.

-

At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber.

-

At the end of the experiment, collect the remaining solution from the AP chamber and lyse the cells to determine intracellular concentration.

-

-

Sample Analysis: Quantify the concentration of the tripeptide and its potential metabolites (DL-Leu, Gly, DL-Phe) in the AP, BL, and cell lysate samples using LC-MS/MS.

dot graph TD { A[Seed Caco-2 cells on Transwell inserts] --> B{Culture for 21-25 days}; B --> C[Measure TEER to confirm monolayer integrity]; C --> D[Add tripeptide solution to Apical chamber]; D --> E[Incubate at 37°C]; E --> F[Sample Basolateral chamber at time points]; F --> G[Analyze samples by LC-MS/MS]; E --> H[Lyse cells at end of experiment]; H --> G; } caption [label="Fig. 3: Caco-2 transport assay workflow.", shape=plaintext]

Analytical Quantification: Mass Spectrometry

Mass spectrometry (MS) is the premier analytical technique for peptide and protein analysis due to its high sensitivity and specificity.[24]

Table 1: Comparison of Mass Spectrometry Techniques

| Technique | Principle | Advantages | Applications |

| LC-MS/MS | Liquid chromatography separates components of a mixture before they are ionized and fragmented in two stages of mass analysis.[25][26] | High sensitivity and specificity; allows for quantification and structural elucidation.[27] | Quantifying peptide and metabolite concentrations in biological fluids; identifying post-translational modifications. |

| MALDI-TOF MS | The sample is co-crystallized with a matrix and ionized by a laser. The time it takes for ions to travel to the detector is measured.[25][28] | High throughput; tolerant of salts; good for analyzing complex mixtures. | Peptide mass fingerprinting; rapid screening of transport assay samples. |

Protocol: Sample Preparation for MS Analysis

-

Protein Precipitation: To remove larger proteins from biological samples (e.g., plasma, cell lysates), add cold acetonitrile (1:3 ratio), vortex, and centrifuge at high speed.

-

Supernatant Collection: Carefully collect the supernatant containing the peptide and small molecule metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a mobile phase-compatible solvent.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Conclusion and Future Directions

DL-Leucylglycyl-DL-phenylalanine represents a novel chemical entity with significant, albeit largely unexplored, biological potential. Its design, incorporating D-amino acids, confers a high degree of resistance to proteolysis, a critical attribute for any peptide-based therapeutic. The known analgesic and neuromodulatory activities of its constituent amino acids, D-phenylalanine and D-leucine, provide a strong rationale for its investigation in the fields of pain management and neurology.

Future research should focus on validating the transport kinetics of this tripeptide using the in vitro models described, followed by in vivo pharmacokinetic and pharmacodynamic studies in animal models. Elucidating the precise mechanisms of action, whether through direct receptor interaction of the intact peptide or the systemic effects of its stable metabolites, will be paramount. This guide provides the foundational knowledge and experimental framework to embark on this exciting avenue of research.

References

-

Auclair, F., & Patton, R. L. (1950). On the occurrence of D-amino acids in insects. Rev. Can. Biol., 9, 3-8.[29]

-

Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207.[24][27]

-

Terada, T., Sawada, K., Irie, M., Saito, H., Hashimoto, Y., & Inui, K. (2000). Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. Pflügers Archiv, 440(5), 679-684.[11]

-

Papdopoulos, A. I., et al. (2023). A novel lytic peptide composed of DL-amino acids selectively kills cancer cells in culture and in mice. The Journal of Biological Chemistry, 278(23), 20689-20697.[30]

-

Hidalgo, I. J., Raub, T. J., & Borchardt, R. T. (1989). Characterization of the human colon carcinoma cell line (Caco-2) as a model system for intestinal epithelial permeability. Gastroenterology, 96(3), 736-749.[21]

-

Drews, R., et al. (1998). Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. American Journal of Physiology-Gastrointestinal and Liver Physiology, 274(4), G621-G629.[9]

-

Steiner, H. Y., et al. (1995). The proton-dependent oligopeptide transporter (POT) family: a new class of membrane transporters. Molecular Microbiology, 16(5), 825-834.[4]

-

Genchi, G. (2020). Natural Occurrence, Biological Functions, and Analysis of D-Amino Acids. Chirality, 32(10), 1272-1297.[1]

-

Wikipedia contributors. (2024). D-Amino acid. Wikipedia, The Free Encyclopedia.[29]

-

Wikipedia contributors. (2024). Phenylalanine. Wikipedia, The Free Encyclopedia.[14]

-

Lam, S. (2019). Distinctive Role of D-amino acids in Biological Homochirality in Life. Frontiers in Microbiology, 10, 2349.[31]

-

Armstrong, D. W., et al. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. LCGC North America, 40(8), 356-364.[32]

-

Fisher, G. H., et al. (2023). d-Amino acids in biological systems. Methods in Molecular Biology, 2668, 1-20.[33]

-

Bond, T., et al. (2021). Imaging therapeutic peptide transport across intestinal barriers. Chemical Society Reviews, 50(13), 7649-7678.[34]

-

Parker, J. L., & Newstead, S. (2014). Molecular insights into proton coupled peptide transport in the PTR family of oligopeptide transporters. Current Opinion in Structural Biology, 27, 1-7.[5]

-

Adibi, S. A., & Morse, E. L. (1974). Absorption of two Tripeptides by the Human Small Intestine: A Study Using a Perfusion Technique. Clinical Science, 46(3), 329-338.[13]

-

Newstead, S. (2011). Towards a structural understanding of transport within the proton dependent oligopeptide transporter (POT) family. Diamond Light Source Annual Review.[6]

-

Masuda, K., et al. (2002). Transepithelial Transport of the Bioactive Tripeptide, Val-Pro-Pro, in Human Intestinal Caco-2 Cell Monolayers. Bioscience, Biotechnology, and Biochemistry, 66(2), 332-338.[35]

-

Wang, B., et al. (2024). Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells. Journal of Agricultural and Food Chemistry.[36]

-

Yates, J. R., 3rd. (2019). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols in Protein Science, 95(1), e81.[37]

-

Darwin Nutrition. (2025). Phenylalanine: benefits, dosage, contraindications.[16]

-

Creative Proteomics. (n.d.). Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry.[25]

-

Botka, C. W., et al. (2000). Human proton/oligopeptide transporter (POT) genes: Identification of putative human genes using bioinformatics. Pharmaceutical Research, 17(6), 651-657.[38]

-

Pharmasave Cloverdale Pharmacy. (2019). A Little Amino Acid to End a Lot of Pain.[15]

-

InterPro. (n.d.). Proton-dependent oligopeptide transporter family (IPR000109). EMBL-EBI.[7]

-

Thermo Fisher Scientific. (n.d.). Peptide Sequencing by Mass Spectrometry.[26]

-

Xu, C., & Xu, B. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Journal of Biological Chemistry, 292(38), 15635-15642.[3]

-

Hartman, A. L., et al. (2014). Potent anti-seizure effects of D-leucine. Neurobiology of Disease, 72, 1-10.[19]

-

Giralt, E., et al. (2017). A MALDI-TOF-based Method for Studying the Transport of BBB Shuttles—Enhancing Sensitivity and Versatility of Cell-Based In Vitro Transport Models. Scientific Reports, 7(1), 1-11.[28]

-

Thwaites, D. T., et al. (1993). Substrate specificity of the di/tripeptide transporter in human intestinal epithelia (Caco-2). The Journal of Membrane Biology, 136(3), 221-228.[22]

-

Vachet, R. W., & Glish, G. L. (2004). Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry, 378(4), 883-897.[27]

-

ResearchGate. (n.d.). PepT1 and PepT2 are Modular Proteins with Functionally Distinct Domains.[39]

-

Tennant, F. (2011). Nutritional Supplements in Pain Practice. MedCentral.[17]

-

Shen, H., et al. (1999). Localization of PEPT1 and PEPT2 proton-coupled oligopeptide transporter mRNA and protein in rat kidney. American Journal of Physiology-Renal Physiology, 276(5), F658-F665.[10]

-

Parker, J. L., et al. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. Science Advances, 7(45), eabj4334.[8]

-

Medical News Today. (2021). Phenylalanine: What it is, sources, benefits, and risks.[18]

-

Dallas, D. C., et al. (2022). Bioavailability of Peptides Derived from the In Vitro Digestion of Human Milk Assessed by Caco-2 Cell Monolayers. Journal of Agricultural and Food Chemistry, 70(22), 6754-6765.[40]

-

BenchChem. (2025). Biological activity comparison between D- and L-amino acid analogs.[2]

-

Epilepsy Foundation. (2013). D-LEUCINE--AN-AMINO-ACID-THAT-PROTECTS-AGAINST-SEIZURES.[20]

-

Journal of Pharmaceutical Analysis. (2017). Substrates of the human oligopeptide transporter hPEPT2.[12]

-

ResearchGate. (n.d.). Schematic drawing of Caco-2 cells monolayer as a model to predict...[23]

-

MilliporeSigma. (n.d.). Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption.

-

Food & Nutrition Research. (2023). Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides.[41]

-

ACS Publications. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry.[42]

-

Wang, Y., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Toxins, 13(9), 611.[43]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Proton-dependent oligopeptide transporter - Wikipedia [en.wikipedia.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. diamond.ac.uk [diamond.ac.uk]

- 7. InterPro [ebi.ac.uk]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substrates of the human oligopeptide transporter hPEPT2 [jstage.jst.go.jp]

- 13. portlandpress.com [portlandpress.com]

- 14. Phenylalanine - Wikipedia [en.wikipedia.org]

- 15. cloverdalepharmasave.com [cloverdalepharmasave.com]

- 16. darwin-nutrition.fr [darwin-nutrition.fr]

- 17. medcentral.com [medcentral.com]

- 18. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. D-LEUCINE--AN-AMINO-ACID-THAT-PROTECTS-AGAINST-SEIZURES [aesnet.org]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 26. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. research.cbc.osu.edu [research.cbc.osu.edu]

- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 29. D-Amino acid - Wikipedia [en.wikipedia.org]

- 30. A novel lytic peptide composed of DL-amino acids selectively kills cancer cells in culture and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. frontiersin.org [frontiersin.org]

- 32. chromatographyonline.com [chromatographyonline.com]

- 33. d-Amino acids in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Imaging therapeutic peptide transport across intestinal barriers - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00024A [pubs.rsc.org]

- 35. tandfonline.com [tandfonline.com]

- 36. pubs.acs.org [pubs.acs.org]

- 37. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 38. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. pubs.acs.org [pubs.acs.org]

- 41. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides | Food & Nutrition Research [foodandnutritionresearch.net]

- 42. pubs.acs.org [pubs.acs.org]

- 43. mdpi.com [mdpi.com]

DL-Leucylglycyl-DL-phenylalanine isoelectric point and pKa values

An In-depth Technical Guide to the Isoelectric Point and pKa Values of DL-Leucylglycyl-DL-phenylalanine

Abstract

This technical guide provides a comprehensive analysis of the isoelectric point (pI) and acid dissociation constants (pKa) of the tripeptide DL-Leucylglycyl-DL-phenylalanine. As a fundamental physicochemical property, the ionization behavior of peptides is critical in drug development, proteomics, and biochemical research, influencing solubility, stability, and biological activity. This document delineates the theoretical principles governing peptide ionization, presents calculated pI and estimated pKa values based on established data, and provides detailed, field-proven experimental protocols for their empirical determination via potentiometric titration. The guide is structured to offer both foundational knowledge and practical application for researchers, scientists, and drug development professionals.

Theoretical Principles: The Ionization of a Tripeptide

The charge state of a peptide is a function of the solution's pH and the pKa values of its ionizable groups.[1] For a simple tripeptide like DL-Leucylglycyl-DL-phenylalanine, composed of amino acids with non-ionizable side chains, the charge is determined exclusively by the N-terminal α-amino group (from Leucine) and the C-terminal α-carboxyl group (from Phenylalanine).[2]

Key Ionizable Groups

-

N-terminal α-Amino Group (-NH3+): This group acts as a weak acid. At low pH, it is protonated and carries a positive charge (+1). As the pH increases, it deprotonates to a neutral amino group (-NH2).

-

C-terminal α-Carboxyl Group (-COOH): This group is the most acidic function in the peptide. At a very low pH, it is protonated and neutral (0). As the pH rises, it loses a proton to become a negatively charged carboxylate group (-COO-).

-

Side Chains: The constituent amino acids—Leucine, Glycine, and Phenylalanine—all have non-polar, hydrophobic side chains that do not ionize and therefore do not directly contribute to the pI calculation.[3][4]

The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ratio of the protonated (acid, HA) to deprotonated (conjugate base, A⁻) forms of an ionizable group is described by the Henderson-Hasselbalch equation.[1]

pH = pKa + log([A⁻]/[HA])

This equation is fundamental to understanding how the charge of the N- and C-termini changes during a pH titration.[5] When the pH is equal to the pKa of an ionizable group, the concentrations of the protonated and deprotonated forms are equal.[1]

The Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[6] At this pH, the peptide exists predominantly as a zwitterion, a molecule with an equal number of positive and negative charges.[7] For a peptide with only two ionizable groups (the N-terminus and C-terminus), the pI can be calculated by averaging the pKa values of these two groups.[8]

pI = (pKa_COOH + pKa_NH3+) / 2

At a pH below the pI, the peptide will have a net positive charge; at a pH above the pI, it will have a net negative charge.[9] This principle is the basis for separation techniques like isoelectric focusing and electrophoresis.[6][10]

pKa and pI Values of DL-Leucylglycyl-DL-phenylalanine

pKa Values of Constituent Free Amino Acids

To appreciate the effect of peptide bond formation, it is useful to first consider the pKa values of the free, monomeric amino acids.

| Amino Acid | pKa (α-carboxyl) | pKa (α-amino) | pI |

| Glycine (Gly) | 2.34 | 9.60 | 5.97 |

| Leucine (Leu) | 2.36 | 9.60 | 5.98 |

| Phenylalanine (Phe) | 1.83 | 9.13 | 5.48 |

Estimated pKa Values for the Tripeptide

The formation of peptide bonds alters the electronic environment of the terminal groups, causing their pKa values to shift from those in free amino acids.[11]

-

The C-terminal carboxyl group is less acidic (has a higher pKa) than in a free amino acid because the electron-withdrawing effect of the adjacent α-amino group is replaced by a less withdrawing peptide bond. The average pK for a C-terminus in folded proteins is around 3.3.[12] A predicted pKa for DL-Leucyl-glycyl-DL-phenylalanine's carboxyl group is 3.48.[13][14]

-

The N-terminal amino group is more acidic (has a lower pKa) due to the electron-withdrawing influence of the adjacent carbonyl group of the peptide bond. The average pK for an N-terminus in folded proteins is approximately 7.7.[12]

Based on this, we can establish the following estimated pKa values for the tripeptide:

-

pKa1 (-COOH): ~3.48

-

pKa2 (-NH3+): ~7.7 - 8.0

Calculation of the Isoelectric Point (pI)

Using the estimated pKa values, the isoelectric point of DL-Leucylglycyl-DL-phenylalanine is calculated as follows:

pI = (3.48 + 7.85) / 2 (using an intermediate N-terminal pKa of 7.85 for calculation)

pI ≈ 5.67

This calculated pI is an estimate; the definitive value is best determined experimentally.[15]

Data Summary

| Parameter | Value | Comment |

| pKa1 (C-terminal -COOH) | ~3.48 | Predicted value.[13] Higher than in free phenylalanine due to peptide bond. |

| pKa2 (N-terminal -NH3+) | ~7.7 - 8.0 | Estimated based on typical peptide N-termini.[12] Lower than in free leucine. |

| Calculated pI | ~5.67 | Average of pKa1 and pKa2.[8] |

Experimental Determination of pI and pKa

For definitive characterization, experimental methods are required. Potentiometric titration is a precise and reliable method for determining the pKa values and, consequently, the pI of peptides.[2][16]

Protocol: Potentiometric Titration

This protocol outlines the steps to determine the pKa values of DL-Leucylglycyl-DL-phenylalanine.

Principle: The peptide is dissolved in water, creating a solution of its zwitterionic form. The solution is then titrated with a strong acid (e.g., HCl) to fully protonate all molecules, and subsequently titrated with a strong base (e.g., NaOH). The pH is monitored throughout the titration. The resulting curve of pH versus equivalents of added base will show two inflection points, corresponding to the pKa of the carboxyl group and the amino group.[17][18]

Materials and Reagents:

-

DL-Leucylglycyl-DL-phenylalanine (high purity)

-

Deionized, CO2-free water

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (10 or 25 mL)

-

Beaker (50 or 100 mL)

Step-by-Step Methodology:

-

Preparation: Accurately weigh a sample of the tripeptide (e.g., to make a 10-20 mM solution) and dissolve it in a known volume of deionized water in a beaker.

-

Initial Acidification: Add a sufficient amount of 0.1 M HCl to lower the pH of the solution to ~1.5. This ensures that both the carboxyl and amino groups are fully protonated, starting the titration from the cationic form (+1 charge).

-

Titration with Base: Begin titrating the solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Endpoint: Continue the titration until the pH reaches ~11-12, ensuring the full deprotonation of the N-terminal amino group to the anionic form (-1 charge).

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the equivalents of NaOH added (x-axis).

-

The titration curve will show two distinct buffering regions. The midpoint of the first buffering region corresponds to pKa1 (the carboxyl group).

-

The midpoint of the second buffering region corresponds to pKa2 (the amino group).

-

The first equivalence point (steepest slope) is the isoelectric point, pI . Alternatively, calculate the pI by averaging the experimentally determined pKa1 and pKa2.

-

Alternative Method: Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution electrophoretic technique that separates molecules based on their pI.[6] The peptide sample is applied to a gel containing a stable pH gradient. When an electric field is applied, the peptide migrates towards the electrode with the opposite charge. As it moves through the pH gradient, its own net charge changes. Migration ceases when the peptide reaches the point in the gradient where the pH equals its pI, as it no longer has a net charge.[19] This method is highly accurate for pI determination but does not directly yield pKa values.[6]

Visualization of Key Concepts

Ionization States of the Tripeptide

The following diagram illustrates the predominant charge state of DL-Leucylglycyl-DL-phenylalanine at different pH ranges relative to its pKa values.

Caption: Ionization states of DL-Leucylglycyl-DL-phenylalanine.

Potentiometric Titration Workflow

This flowchart outlines the experimental procedure for determining pKa and pI values.

Caption: Workflow for pI and pKa determination by titration.

Conclusion

The isoelectric point and pKa values are indispensable parameters for characterizing peptides like DL-Leucylglycyl-DL-phenylalanine. While theoretical calculations provide a valuable estimate (pI ≈ 5.67), direct experimental determination via methods such as potentiometric titration is essential for achieving the high degree of accuracy required in research and development. A thorough understanding of these properties allows scientists to predict and control peptide behavior in various biochemical systems, which is a cornerstone of successful formulation, purification, and application.

References

-

Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved from [Link]

-